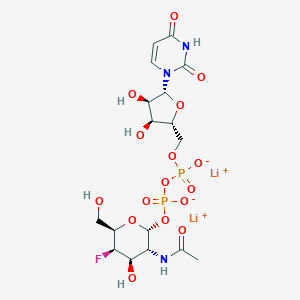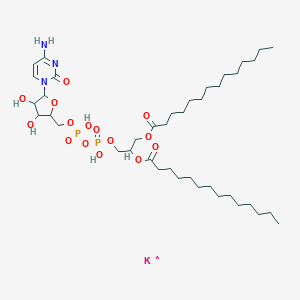
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, also known as SCH 23390, is a potent and selective dopamine D1-like receptor antagonist. It is widely used in scientific research for its ability to block dopamine D1-like receptors, which play a crucial role in various physiological processes, including motor control, reward, and motivation.
Mechanism of Action
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 acts as a competitive antagonist at dopamine D1-like receptors, blocking the binding of dopamine to these receptors. This results in a decrease in the activity of dopaminergic neurons, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
The blockade of dopamine D1-like receptors by this compound 23390 has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to a decrease in the release of dopamine in the brain, resulting in a decrease in motor activity, learning, and memory. It can also lead to a decrease in the rewarding effects of drugs of abuse, such as cocaine and amphetamine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 in lab experiments is its high selectivity for dopamine D1-like receptors. This allows researchers to specifically investigate the role of these receptors in various physiological processes. However, one limitation of using this compound 23390 is its short half-life, which requires frequent administration to maintain its effects.
Future Directions
There are several future directions for the use of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 in scientific research. One area of interest is the investigation of the role of dopamine D1-like receptors in psychiatric disorders, such as depression and anxiety. Another area of interest is the development of novel drugs that target dopamine D1-like receptors for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 involves the reaction of 8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol with 4-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 has been extensively used in scientific research to investigate the role of dopamine D1-like receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D1-like receptor blockade on motor behavior, learning, and memory. It has also been used to investigate the role of dopamine D1-like receptors in drug addiction and schizophrenia.
properties
CAS RN |
114490-37-8 |
|---|---|
Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
5-(4-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H19ClN2O/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10,19H2,1H3 |
InChI Key |
PTHLSIBOMNYSIS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
synonyms |
5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol ACTM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)

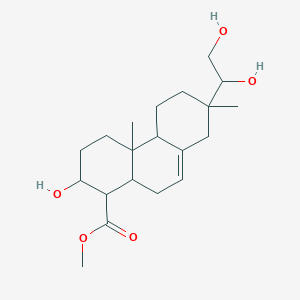

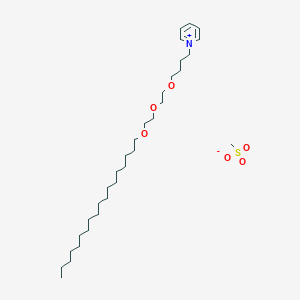
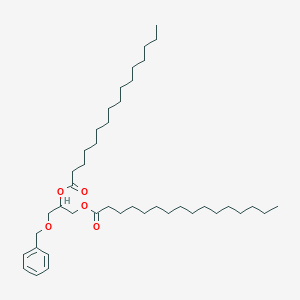
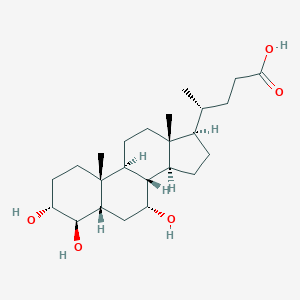
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

